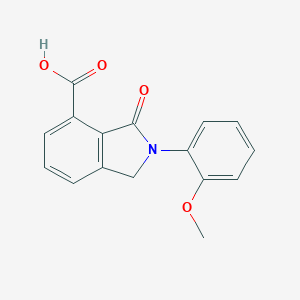

2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a methoxyphenyl group, which is known to impart unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate isoindoline derivative. This intermediate is then subjected to further reactions, such as oxidation or cyclization, to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Epidermal Growth Factor Receptor Inhibition

Recent studies have highlighted the compound's role in the design of selective inhibitors for the epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer (NSCLC). The compound's derivatives have shown promising results in overcoming drug resistance associated with mutations in the EGFR kinase domain. For instance, a study reported the synthesis of a mutant-selective lead compound that incorporates a pyridinyl-imidazole fused benzylisoindolinedione scaffold, demonstrating potent inhibition against various EGFR mutants with IC50 values as low as 4.9 nM .

Histone Deacetylase Inhibition

Another significant application is in the development of histone deacetylase (HDAC) inhibitors. Compounds derived from 2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid have been synthesized and evaluated for their HDAC inhibitory activity, showing effective modulation of gene expression involved in cancer progression . This highlights its potential as a therapeutic agent in cancer epigenetics.

Structure-Activity Relationships

The structural modifications of this compound have been crucial in enhancing its biological activity. For example, the introduction of additional functional groups has been shown to improve selectivity and potency against specific targets like mutant EGFR .

Case Study 1: EGFR Inhibition

A comprehensive study focused on the design and synthesis of dual-site inhibitors targeting both orthosteric and allosteric sites on the EGFR. The compound exhibited differential inhibition profiles against wild-type and mutant forms of EGFR, indicating its potential as a targeted therapy for NSCLC patients harboring specific mutations . The findings suggest that further optimization could lead to more effective treatments with reduced side effects.

Case Study 2: HDAC Inhibitors

In another investigation, derivatives of this compound were screened for their ability to inhibit HDACs, which play a critical role in tumorigenesis. The study identified several compounds with significant inhibitory effects, suggesting that this scaffold could be a valuable starting point for developing new anticancer agents targeting epigenetic modifications .

Data Tables

| Compound | Target | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| Compound A | EGFR L858R | 4.9 | High |

| Compound B | HDAC | 50 | Moderate |

| Compound C | EGFR T790M | 32 | Moderate |

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group is known to enhance the compound’s binding affinity to certain receptors, enzymes, or proteins. This interaction can modulate various biological processes, such as cell signaling, gene expression, and metabolic pathways. The exact mechanism may vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in its overall structure and biological activity.

2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used primarily as a reagent in organic synthesis.

Indole derivatives: Compounds with an indole nucleus, known for their diverse biological activities and therapeutic potential.

Uniqueness

2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid is unique due to its specific structural features, such as the isoindoline core and the methoxyphenyl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and industrial applications.

Actividad Biológica

2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an isoindoline core with a methoxyphenyl substituent and a carboxylic acid group. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO3 |

| Molecular Weight | 255.27 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | 180-182 °C |

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity and PARP cleavage in treated cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. A study reported that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cell cultures, indicating its potential use in treating neurodegenerative diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and affects membrane integrity, leading to cell lysis.

- Neuroprotection : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative damage in neuronal cells.

Case Study 1: Antitumor Efficacy

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase-3 and -9 pathways.

Case Study 2: Antimicrobial Activity

A screening assay evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated that at a concentration of 50 µg/mL, it inhibited the growth of S. aureus by 70% compared to control groups. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL .

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-3-oxo-1H-isoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-13-8-3-2-7-12(13)17-9-10-5-4-6-11(16(19)20)14(10)15(17)18/h2-8H,9H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMDTTQXVUJZNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC3=C(C2=O)C(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.